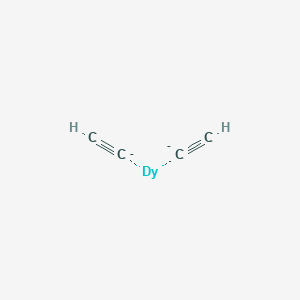
1-(1-Methyl-1H-indol-4-yl)ethanone
概要
説明
1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1H-indol-4-yl)ethanone consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
1-(1-Methyl-1H-indol-4-yl)ethanone is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .科学的研究の応用
Antiviral Activity
Indole derivatives, such as “1-(1-Methyl-1H-indol-4-yl)ethanone”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . This suggests that “1-(1-Methyl-1H-indol-4-yl)ethanone” could also have potential antiviral applications.
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . Therefore, “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . They have been used in the treatment of various types of cancer cells . This suggests that “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV activity . This suggests that “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . Therefore, “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown potential in antimicrobial activity . This suggests that “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives are known to possess antitubercular properties . Therefore, “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic activity . This suggests that “1-(1-Methyl-1H-indol-4-yl)ethanone” could potentially be used in the treatment of diabetes.
Safety and Hazards
作用機序
Target of Action
Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.
Mode of Action
It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.
Result of Action
Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.
特性
IUPAC Name |
1-(1-methylindol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMTUNMRMQBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566592 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-4-yl)ethanone | |
CAS RN |
120160-29-4 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


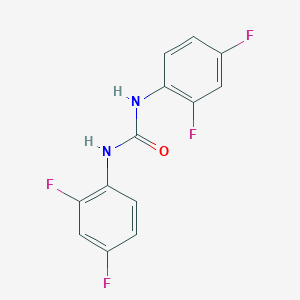
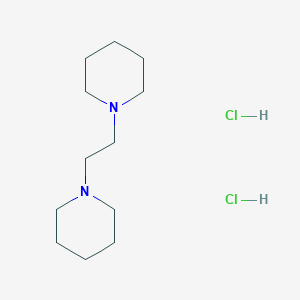
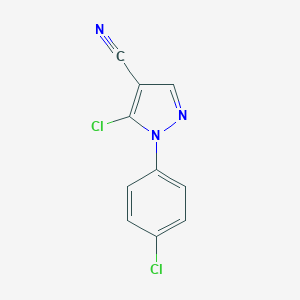
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
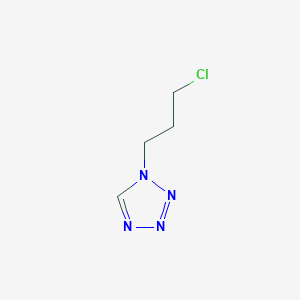
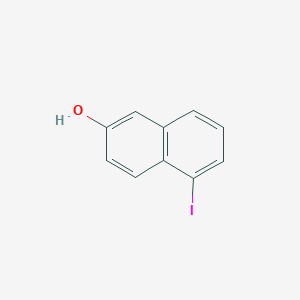


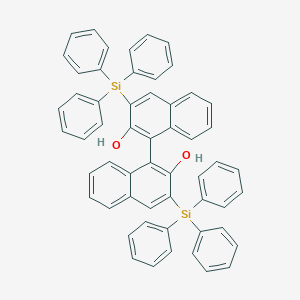
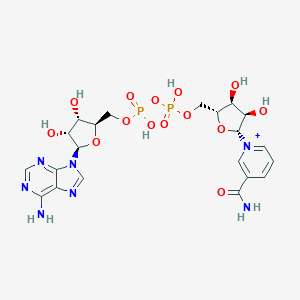

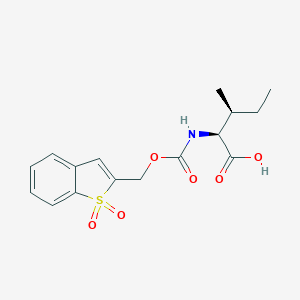
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
